7-Methyl-2-(trifluoromethyl)quinoline

説明

BenchChem offers high-quality 7-Methyl-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

176722-74-0 |

|---|---|

分子式 |

C11H8F3N |

分子量 |

211.18 g/mol |

IUPAC名 |

7-methyl-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |

InChIキー |

PHLJKUAHHBRYOG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |

正規SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |

同義語 |

7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |

製品の起源 |

United States |

Physicochemical properties of 7-Methyl-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-2-(trifluoromethyl)quinoline, a specific derivative with potential applications in drug discovery and materials science. While experimental data for this exact isomer is limited, this document synthesizes available information on closely related compounds to provide a robust predictive and practical guide for researchers.

Molecular Structure and Identifiers

A clear understanding of the molecule's basic identity is the foundation for all further research.

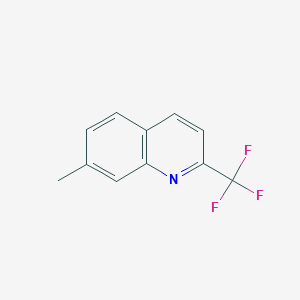

Chemical Structure:

Caption: Molecular structure and key identifiers for 7-Methyl-2-(trifluoromethyl)quinoline.

Physicochemical Properties: A Comparative Analysis

| Property | 7-Methyl-2-(trifluoromethyl)quinoline (Predicted) | 7-(Trifluoromethyl)quinoline | 2-(Trifluoromethyl)quinoline | 4-Methyl-2-(trifluoromethyl)quinoline | 7-Methylquinoline |

| Melting Point (°C) | 50 - 65 | 60 - 69[3] | 58 - 62[4] | 55[5] | 39[6] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available | 250 - 257[6] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol) and sparingly soluble in water. | Solid[7] | Solid[4] | Not available | Slightly soluble in cold water, dissolves in hot water and most organic solvents.[8] |

| pKa | Predicted to be weakly basic due to the nitrogen atom in the quinoline ring. | Not available | Not available | Not available | Strong basic compound.[9] |

| Appearance | Predicted to be a white to off-white solid. | Pale cream to cream crystals or powder.[3] | Solid.[4] | Not available | Colorless to pale yellow liquid.[2] |

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation and purity assessment of the compound. Below are the predicted spectral characteristics based on data from analogous structures.[1][10][11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The trifluoromethyl group will likely cause splitting of adjacent proton signals.

-

Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected in the range of δ 7.5-8.5 ppm. The specific coupling patterns will depend on the substitution pattern.

-

Methyl Protons (7-CH₃): A singlet is expected around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals are expected in the range of δ 120-150 ppm.

-

Methyl Carbon (7-CH₃): A signal is anticipated around δ 20-25 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR is a key technique for confirming the presence and environment of the trifluoromethyl group. A single sharp singlet is expected in the typical range for a -CF₃ group on an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic and methyl): ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1500-1620 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1100-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 211.18.

Synthesis and Purification

A plausible synthetic route for 7-Methyl-2-(trifluoromethyl)quinoline is a [5+1] cyclization reaction.[15] This approach is efficient and utilizes readily available starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthetic and purification workflow for 7-Methyl-2-(trifluoromethyl)quinoline.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a sealed reaction vessel, combine 2-amino-4-methylstyrene (1 equivalent) and trifluoroacetic acid (2-3 equivalents).

-

Heating: Heat the reaction mixture at 120-140°C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity and confirming the identity of 7-Methyl-2-(trifluoromethyl)quinoline.

GC-MS Analytical Workflow

Caption: Workflow for the GC-MS analysis of 7-Methyl-2-(trifluoromethyl)quinoline.

Detailed GC-MS Protocol

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Injector: Split/splitless injector at a temperature of 250°C.

-

MS Detector: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.

Applications and Research Interest

Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities. The presence of the 7-methyl and 2-trifluoromethyl substituents on the quinoline core suggests potential applications as:

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer properties.[1]

-

Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs.

-

Kinase Inhibitors: The trifluoromethyl group is a common feature in kinase inhibitors.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Methyl-2-(trifluoromethyl)quinoline is not widely available, the safety precautions for similar quinoline derivatives should be followed.[7][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed or in contact with skin.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

- Eur. J. Org. Chem. 2008, 2008, 5537-5540.

- Electronic Supporting Information for "Visible-Light-Induced Aerobic Oxidative C-H Amin

- Sigma-Aldrich.

- ScienceLab.com.

-

PubChem. 7-(Trifluoromethyl)quinoline. Available at: [Link].

-

J&K Scientific. 2-Methyl-7-(trifluoromethyl)quinoline. Available at: [Link].

-

CAS Common Chemistry. 7-Methylquinoline. Available at: [Link].

- Benchchem. Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.

- Angene Chemical.

- Fisher Scientific.

- DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC.

- PMC. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

- ResearchGate. 1 H (a) and 13 C (b) NMR spectra of...

- Chemical Synthesis Database. 4-methyl-2-(trifluoromethyl)quinoline.

- Google Patents.

- Beilstein Journals.

- Beilstein Archives.

- IJFMR.

- Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline.

-

NIST WebBook. Quinoline, 7-methyl-. Available at: [Link].

- Thermo Fisher Scientific. 7-(Trifluoromethyl)quinoline, 97%.

- PENTA.

- Organic Chemistry Portal. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.

- ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

-

Wikipedia. Quinoline. Available at: [Link].

- National Institute of Standards and Technology. Quinoline - the NIST WebBook.

- PhytoBank. Showing 7-methyl quinoline (PHY0119488).

- ResearchGate. Scheme 11 Calculated values of pKa(THF)

- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. ijfmr.com [ijfmr.com]

- 3. 7-(Trifluoromethyl)quinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 7-(Trifluoromethyl)quinoline | 325-14-4 [sigmaaldrich.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. PhytoBank: Showing 7-methyl quinoline (PHY0119488) [phytobank.ca]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 12. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum [chemicalbook.com]

- 13. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

- 16. actylislab.com [actylislab.com]

- 17. fishersci.com [fishersci.com]

- 18. pentachemicals.eu [pentachemicals.eu]

The Therapeutic Potential of 7-Methyl-2-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Core in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a foundational template for a vast array of pharmacologically active compounds, earning it the designation of a "privileged structure."[2][3] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral effects.[2][3]

This guide focuses on a specific and highly promising class of derivatives: those substituted with a methyl group at the 7-position and a trifluoromethyl (CF3) group at the 2-position. The strategic placement of these functional groups is not arbitrary. The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic properties; it is strongly electron-withdrawing and significantly increases lipophilicity. In drug design, the inclusion of a -CF3 group is a well-established strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[4][5] Concurrently, the 7-methyl group can modulate the molecule's steric and electronic profile, fine-tuning its interaction with biological targets to improve potency and selectivity.[6] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of 7-methyl-2-(trifluoromethyl)quinoline derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

PART 1: Synthesis and Chemical Landscape

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses.[7] The Combes synthesis is particularly effective for generating 2,4-disubstituted quinolines and can be adapted for our target scaffold.

Generalized Protocol: Combes Synthesis for 7-Methyl-2-(trifluoromethyl)quinoline Core

This protocol describes a generalized, two-step approach. The causality behind this choice is its reliability and adaptability. The initial condensation forms a β-aminoenone intermediate, which is then cyclized under acidic conditions—a robust and well-documented transformation.

Step 1: Condensation of m-Toluidine with Trifluoroacetylacetone

-

To a solution of 4-methylaniline (m-toluidine) (1.0 eq) in ethanol, add 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) (1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Add the crude intermediate from Step 1 slowly to a pre-heated, strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) at 100-120°C.

-

Maintain the temperature and stir for 1-2 hours. The strong acid protonates the carbonyl, facilitating an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to form the aromatic quinoline system.

-

After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to obtain the 7-methyl-2-(trifluoromethyl)quinoline core.

Caption: Workflow for the Combes synthesis of the target quinoline core.

PART 2: Therapeutic Applications and Mechanisms of Action

Anticancer Potential: Targeting Aberrant Cell Signaling

Quinoline derivatives are a cornerstone of modern oncology, with many acting as potent inhibitors of key enzymes involved in cancer progression.[8][9] Derivatives featuring the trifluoromethyl group have shown particular promise, often targeting receptor tyrosine kinases (RTKs) that are overexpressed or hyperactivated in various cancers.[4]

Mechanism of Action: Tyrosine Kinase Inhibition Many cancers are driven by uncontrolled cell proliferation signals transmitted through pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. 7-Methyl-2-(trifluoromethyl)quinoline derivatives are structurally suited to act as ATP-competitive inhibitors in the kinase domain of EGFR. The quinoline core mimics the adenine ring of ATP, while various side chains can form specific interactions within the binding pocket, blocking the receptor's autophosphorylation and halting downstream pro-survival signals (e.g., through the PI3K/Akt/mTOR pathway).[10] The -CF3 group can enhance binding pocket occupancy and metabolic resistance, leading to sustained inhibition.

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of structurally related quinoline derivatives against various human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Quinoline-Chalcone Hybrid 12e | MGC-803 (Gastric) | 1.38 µM | [11] |

| Quinoline-Chalcone Hybrid 12e | HCT-116 (Colon) | 5.34 µM | [11] |

| Quinoline-Chalcone Hybrid 6 | HL60 (Leukemia) | 0.59 µM | [11] |

| 4-(Pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/mL | [8] |

| 7-(Trifluoromethyl)-4-aminoquinoline Derivative | Various | Potent Antiproliferative | [8] |

Antimalarial Activity: A Legacy of Heme Detoxification Inhibition

Quinolines, such as quinine and chloroquine, are historically among the most important antimalarial drugs.[1][3] Their primary theater of operation is the acidic digestive vacuole of the Plasmodium falciparum parasite.

Mechanism of Action: Disruption of Hemozoin Formation Inside an infected red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinoline derivatives are weak bases that become protonated and trapped within the acidic digestive vacuole. Here, they cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme induces oxidative stress and lyses the parasite's membranes, leading to its death. The presence of a trifluoromethyl group, particularly at the 2-position, has been linked to activity against chloroquine-resistant strains of malaria.[3]

Caption: Mechanism of antimalarial action via heme detoxification inhibition.

Anti-inflammatory and Antimicrobial Potential

The versatility of the quinoline scaffold extends to anti-inflammatory and antimicrobial applications.

-

Anti-inflammatory Activity: Certain quinoline derivatives can suppress the production of pro-inflammatory mediators. For example, they have been shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages, key cytokines in the inflammatory cascade.[12][13] This is often mediated by inhibiting the NF-κB signaling pathway.[13]

-

Antimicrobial Activity: Fluoroquinolones are a major class of antibiotics. The core quinoline structure is crucial for their mechanism, which involves inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination, and their inhibition is bactericidal. Derivatives containing trifluoromethyl groups have also demonstrated potent antibacterial and antifungal activities.[14][15]

Quantitative Data: Anti-inflammatory & Antimicrobial Activity

| Compound Class | Target/Organism | Activity (MIC/IC50) | Reference |

| Quinoline-Triazole Hybrid | Various Bacteria & Fungi | MIC as low as 6.25 µg/mL | [14] |

| Quinolidene-Rhodanine Conjugate | M. tuberculosis (dormant) | IC50 = 2.2 µg/mL | [16] |

| Quinoline-Azetidinone Scaffold | Inflammation (Rat Model) | Significant Edema Reduction | [17] |

| Cyclopenta-anthracene Quinoline | Inflammation (Mouse Model) | 68.28% Inhibition | [18] |

PART 3: Essential Experimental Protocols

The protocols described below are self-validating systems. Each includes controls (untreated, vehicle, positive) to ensure that the observed effects are due to the test compound and that the assay is performing within expected parameters.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-methyl-2-(trifluoromethyl)quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: SYBR Green I-based Antimalarial Assay

Principle: This fluorescence-based assay quantifies parasite proliferation. The SYBR Green I dye intercalates with double-stranded DNA. Upon lysis of the red blood cells and parasites, the dye binds to parasitic DNA, and the resulting fluorescence is proportional to the number of parasites.

Methodology:

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or K1 strain) in human red blood cells at 2% hematocrit. Synchronize the culture to the ring stage.

-

Assay Setup: In a 96-well plate, add serial dilutions of the quinoline derivatives. Add the synchronized parasite culture to each well. Include wells for a positive control (e.g., chloroquine) and a negative control (uninfected red blood cells).

-

Incubation: Incubate the plate for 72 hours under microaerophilic conditions (5% O2, 5% CO2, 90% N2).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

-

Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.[10]

PART 4: Future Perspectives and Conclusion

The 7-methyl-2-(trifluoromethyl)quinoline scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The accumulated evidence strongly supports its potential in oncology, malariology, and beyond. The trifluoromethyl group consistently imparts favorable pharmacokinetic properties, while the methyl group provides a handle for fine-tuning selectivity and potency.[4][8]

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing and screening a focused library of analogs to further refine the structure-activity relationship (SAR) and improve target selectivity.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and elucidate downstream effects using techniques like proteomics and transcriptomics.

-

ADMET Profiling: Conducting comprehensive in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.

-

Combination Therapies: Investigating the synergistic potential of these derivatives with existing drugs to enhance efficacy and overcome resistance mechanisms.

References

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.

- Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.

- 4-Substituted Quinolines: Structure Activity Rel

- Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.

- Review on synthesis and screening of the quinoline derivatives as an anti-inflamm

- Molecular modeling, antibacterial and antifungal activity of quinoline deriv

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Synthesis and therapeutic potential of quinoline derivatives.

- CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols.

- An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. Benchchem.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.

- Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica.

- Design New Pyrano Quinoline Derivatives and Study of their Anti-Microbial Activity. SCIRP.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iipseries.org [iipseries.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

The Trifluoromethyl Group: A Keystone for Enhancing the Bioactivity of 7-Methylquinoline Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Transformative Power of Fluorine Chemistry

The 7-methylquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The strategic modification of this core is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (-CF3) group stands out as a powerful strategy.[3][4] This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of 7-methylquinoline derivatives, offering insights into its impact on physicochemical properties, metabolic stability, and target engagement.

The trifluoromethyl group, often used as a bioisostere for a methyl or chloro group, imparts a unique combination of properties that can dramatically alter a molecule's biological behavior.[5] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for medicinal chemists.[6][7] Understanding the causal relationships behind these effects is paramount for the rational design of novel 7-methylquinoline-based therapeutics.

I. Physicochemical Impact of the Trifluoromethyl Group on the 7-Methylquinoline Core

The introduction of a -CF3 group to the 7-methylquinoline scaffold instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely additive but often result in a synergistic enhancement of drug-like characteristics.

A. Lipophilicity and Membrane Permeability: A Double-Edged Sword

The -CF3 group significantly increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and oral bioavailability.[8][9] This is quantified by the Hansch-Fujita π constant, where the -CF3 group has a value of +0.88, indicating a substantial contribution to lipophilicity.[10] For the 7-methylquinoline core, this enhanced lipophilicity can facilitate its passage across biological membranes to reach intracellular targets.[6] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a balanced approach in molecular design.[8][11]

B. Electronic Modulation: Fine-Tuning Reactivity and Target Interactions

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[5][10] When appended to the 7-methylquinoline ring, it can significantly alter the electron density of the aromatic system.[6][12] This electronic perturbation can influence the pKa of nearby functional groups, modulating their ionization state at physiological pH and thereby affecting drug-receptor interactions.[13] The electron-withdrawing nature of the -CF3 group can also enhance the acidity of adjacent protons, a property that can be exploited in certain enzymatic reactions.[10]

C. Metabolic Stability: Blocking Pathways of Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[9][14] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[6][10] This makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug degradation.[14] By replacing a metabolically labile methyl group with a -CF3 group, a primary metabolic hotspot can be blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[5][14]

II. Modulation of Bioactivity: The Trifluoromethyl Advantage in Action

The physicochemical modifications induced by the trifluoromethyl group translate into tangible effects on the biological activity of 7-methylquinoline derivatives.

A. Enhancing Anticancer Potency

Quinoline derivatives have been extensively investigated as anticancer agents, targeting various cellular pathways, including tyrosine kinases and DNA intercalation.[9][15] The introduction of a trifluoromethyl group can amplify this activity through several mechanisms:

-

Improved Target Binding: The -CF3 group can engage in favorable multipolar interactions with the protein backbone of target enzymes.[16] Its steric bulk, comparable to an isopropyl group, can also promote hydrophobic interactions within the binding pocket, leading to increased affinity and selectivity.[10][17]

-

Increased Cellular Uptake: Enhanced lipophilicity can lead to better penetration of cancer cell membranes, increasing the intracellular concentration of the drug.[7]

-

Inhibition of Drug Efflux: The altered electronic properties of the molecule may reduce its recognition by efflux pumps, a common mechanism of drug resistance in cancer cells.

A study on 4-amino, 7-substituted-quinoline derivatives demonstrated that compounds bearing a 7-(trifluoromethyl) group exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line.[15]

B. Combating Drug-Resistant Malaria

Quinoline-based drugs like chloroquine have been mainstays in antimalarial therapy, but their efficacy is threatened by widespread drug resistance. Trifluoromethylated quinoline derivatives have emerged as a promising strategy to overcome this challenge.[2][9] The enhanced metabolic stability and altered physicochemical properties of these compounds can help them evade resistance mechanisms and maintain potency against resistant strains of Plasmodium falciparum.[9]

III. Experimental Protocols and Data Presentation

To empirically validate the impact of trifluoromethylation on the bioactivity of 7-methylquinoline derivatives, a series of well-defined experimental protocols are essential.

A. In Vitro Cytotoxicity Assay: The MTT Method

This protocol outlines a standard procedure to assess the cytotoxic effects of novel trifluoromethylated 7-methylquinoline derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated 7-methylquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

B. In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.[14]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Methodology:

-

Reagent Preparation: Prepare working solutions of the test compound, a positive control (a compound with known metabolic instability), and liver microsomes (e.g., human or rat). Prepare an NADPH regenerating system.

-

Incubation: In a 96-well plate, pre-incubate the liver microsomes and the test compound at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

Data Summary: Comparative Physicochemical and Metabolic Properties

The following table summarizes the expected impact of introducing a trifluoromethyl group to a 7-methylquinoline scaffold in place of a methyl group.

| Parameter | 7-Methylquinoline (with -CH3) | 7-Methylquinoline (with -CF3) | Rationale for Change |

| Lipophilicity (logP) | Lower | Higher | The -CF3 group is more lipophilic than the -CH3 group.[10] |

| Metabolic Stability (t1/2) | Shorter | Longer | The C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond.[6][14] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[14] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism leads to slower clearance.[14] |

| Acidity of adjacent C-H | Lower | Higher | The strong electron-withdrawing nature of the -CF3 group increases the acidity of neighboring protons.[10] |

IV. Visualizing Key Concepts and Workflows

Diagrams are indispensable tools for illustrating complex scientific concepts and experimental procedures.

A. The Impact of Trifluoromethylation on Drug Properties

Caption: Impact of -CF3 group on drug properties.

B. Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. mdpi.com [mdpi.com]

- 9. chemijournal.com [chemijournal.com]

- 10. grokipedia.com [grokipedia.com]

- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]

7-Methyl-2-(trifluoromethyl)quinoline: Structural Profiling and Synthetic Architecture

[1][2]

Executive Summary

In the realm of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for antimalarial, anticancer, and antiviral therapeutics. 7-Methyl-2-(trifluoromethyl)quinoline represents a strategically substituted derivative where the lipophilic trifluoromethyl group (

This technical guide provides a rigorous analysis of this molecule, detailing its structural parameters, synthetic pathways with a focus on regioselectivity, and its utility as a high-value intermediate in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of a trifluoromethyl group significantly alters the electronic landscape of the quinoline ring, enhancing metabolic stability by blocking the C2 position—a common site for oxidative metabolism—while increasing lipophilicity for improved membrane permeability.

Table 1: Molecular Specifications

| Property | Data | Notes |

| IUPAC Name | 7-Methyl-2-(trifluoromethyl)quinoline | |

| Molecular Formula | ||

| Molecular Weight | 211.18 g/mol | Calculated (C: 12.01, H: 1.01, N: 14.01, F: 19.[1][2]00) |

| Exact Mass | 211.0612 Da | Monoisotopic |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |

| InChI Key | Derivative-specific | Analogous to 2-CF3-quinoline class |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Weakened by electron-withdrawing |

| H-Bond Donors | 0 |

Structural Analysis[1][2]

-

Electronic Effect: The

group at C2 is strongly electron-withdrawing (inductive effect, -

Steric Effect: The C7-Methyl group provides a steric handle that can improve selectivity for hydrophobic pockets in kinase active sites or receptor ligand-binding domains.[1][2]

Synthetic Methodologies

Synthesizing 7-Methyl-2-(trifluoromethyl)quinoline requires overcoming the regioselectivity challenge inherent in substituted aniline cyclizations.[1][2] Two primary routes are recommended: the Modified Combes Synthesis (cyclization) and Late-Stage Radical Trifluoromethylation .

Route A: Modified Combes Quinoline Synthesis

This classical approach involves the condensation of m-toluidine with a fluorinated 1,3-dicarbonyl equivalent.[1][2]

-

Challenge: m-Toluidine (3-methylaniline) has two ortho positions available for cyclization, leading to a mixture of 7-methyl (para to methyl) and 5-methyl (ortho to methyl) isomers.[1][2]

-

Solution: The 7-methyl isomer is typically favored sterically, but separation via column chromatography is required.[1]

Route B: Minisci Radical Trifluoromethylation

A modern, regioselective approach involves the direct innate C-H trifluoromethylation of commercially available 7-methylquinoline.[1]

-

Mechanism: Nucleophilic radical attack. The nucleophilic

radical preferentially attacks the most electron-deficient position of the protonated heterocycle, which is C2. -

Reagents: Sodium triflinate (Langlois reagent), TBHP (oxidant), and catalytic metal (Cu or Fe).

Visualization: Synthetic Pathways[1][2]

Figure 1: Dual synthetic strategies. Route A (Combes) requires isomer separation. Route B (Minisci) offers direct C2-functionalization of the pre-formed quinoline core.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Minisci Reaction (Recommended)

Objective: Direct C2-trifluoromethylation of 7-methylquinoline.[1][2]

-

Preparation: In a sealable reaction tube, dissolve 7-methylquinoline (1.0 equiv, 1 mmol) in a mixture of DCM/Water (2:1 ratio).

-

Reagent Addition: Add Sodium triflinate (

, 3.0 equiv) as the radical source. -

Catalysis: Add Copper(II) triflate (

, 0.1 equiv) or a similar redox catalyst. -

Initiation: Slowly add tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise at 0°C.

-

Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. The reaction proceeds via the generation of

radicals which attack the protonated quinoline species. -

Work-up: Quench with saturated

. Extract with Dichloromethane ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the product.

-

Note: The

group is highly non-polar; the product will elute significantly faster than the starting material.

-

Protocol 2: Analytical Verification

Self-Validating Check:

Medicinal Chemistry Applications

The 7-Methyl-2-(trifluoromethyl)quinoline scaffold is not merely a chemical curiosity but a functional pharmacophore.[1][2]

-

Bioisosterism: The 7-methyl group acts as a lipophilic bioisostere for chlorine or methoxy groups found in drugs like Chloroquine or Mefloquine.

-

Metabolic Blocking: The 2-

group blocks the C2 position from oxidation by aldehyde oxidase (AOX) and cytochrome P450s, extending the half-life ( -

Kinase Inhibition: Substituted quinolines are frequent scaffolds in Type II kinase inhibitors. The 2-

group can occupy hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase), while the 7-methyl group can induce a twist in the molecule or fill small hydrophobic voids.

References

-

Synthesis of 2-(Trifluoromethyl)

-

Regioselectivity in Quinoline Synthesis

-

Fluorine in Medicinal Chemistry

-

General Quinoline Properties

Metabolic Stability of 7-Methyl-2-(trifluoromethyl)quinoline: A Technical Assessment

Executive Summary

This technical guide evaluates the metabolic stability profile of 7-Methyl-2-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry often utilized for its kinase inhibitory potential and antimalarial properties.

The compound presents a classic duality in Structure-Metabolism Relationships (SMR):

-

Stabilizing Feature: The 2-trifluoromethyl (

) group acts as a potent metabolic blocker, reducing electron density on the heterocyclic ring and hindering oxidative attack at the C2 position. -

Metabolic Liability: The 7-methyl (

) group represents a significant "soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated benzylic oxidation.

This guide provides a comprehensive analysis of the compound's predicted metabolic fate, detailed protocols for experimental validation (Microsomal Stability Assay), and medicinal chemistry strategies for lead optimization.

Structural Analysis & Predicted Metabolic Fate

Electronic and Steric Effects

The metabolic stability of this scaffold is governed by the interplay between the electron-withdrawing

-

2-Trifluoromethyl (

): This group exerts a strong inductive effect (-I), significantly lowering the -

7-Methyl (

): Located on the benzenoid ring, this group is electronically activated. It is the primary site for benzylic hydroxylation , likely mediated by CYP3A4 or CYP2D6.

Predicted Metabolic Pathways

Based on established quinoline metabolism principles, the following biotransformations are predicted:

-

Primary Pathway (Major): Benzylic hydroxylation at C7, forming the alcohol, which may further oxidize to the carboxylic acid.

-

Secondary Pathway (Minor): N-oxidation at the quinoline nitrogen (suppressed by

). -

Tertiary Pathway (Minor): Aromatic hydroxylation at the C5 or C8 positions, though the deactivated ring system makes this less favorable than in unsubstituted quinolines.

Pathway Visualization

The following diagram illustrates the predicted metabolic hierarchy.

Caption: Predicted metabolic cascade showing the high-risk benzylic oxidation pathway (M1) versus the suppressed N-oxidation pathway (M3).

Experimental Protocol: Microsomal Stability Assay

To empirically determine the intrinsic clearance (

Materials & Reagents

-

Test Compound: 7-Methyl-2-(trifluoromethyl)quinoline (10 mM DMSO stock).

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

| Step | Action | Critical Control (Why?) |

| 1. Pre-Incubation | Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final conc. of 1 | Ensures temperature equilibrium and non-specific binding saturation before reaction start. |

| 2. Initiation | Add NADPH regenerating system to initiate the reaction. | The reaction must be strictly time-controlled; NADPH is the limiting factor. |

| 3. Sampling | Aliquot 50 | Multiple time points are essential to calculate the slope of depletion ( |

| 4. Quenching | Immediately transfer aliquots into 150 | Stops enzymatic activity instantly and precipitates proteins to protect the LC column. |

| 5. Processing | Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant. | Removes precipitated proteins to prevent LC-MS clogging. |

| 6. Analysis | Analyze via LC-MS/MS (MRM mode). Monitor parent depletion. | MRM (Multiple Reaction Monitoring) provides the highest sensitivity for low-concentration samples. |

Data Calculation

Calculate the in vitro intrinsic clearance (

Interpretation:

-

High Stability:

-

Moderate Stability:

-

Low Stability:

(Likely requires optimization)

Metabolite Identification (MetID) Strategy

Once instability is confirmed, identifying the exact "soft spot" is crucial for the next design cycle.

Mass Spectrometry Setup

-

Instrument: Q-TOF or Orbitrap (High Resolution Mass Spectrometry).

-

Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

-

Polarity: Positive Ion Mode (

). Quinolines ionize well due to the basic nitrogen.

Diagnostic Fragmentation

The fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline (

-

Parent Ion: m/z 224

. -

Target Metabolite (

): m/z 240.-

Scenario A (Benzylic -OH): Loss of

(-18 Da) from the fragment is common for benzylic alcohols. -

Scenario B (N-Oxide): Characteristic loss of oxygen (-16 Da) or "M-16" fragment.

-

Scenario C (Ring -OH): Stable phenol-like fragments; no easy water loss.

-

Recommendation: If the

Optimization Strategies (Lead Design)

If the 7-methyl group proves too labile, employ these medicinal chemistry strategies to block metabolism while retaining potency.

Deuteration (The "Heavy Atom" Effect)

Replace the C7-methyl hydrogens with deuterium (

-

Mechanism: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce the rate of CYP-mediated hydrogen abstraction by 5-10 fold.

-

Pros: Minimal change to steric/electronic properties.

Fluorine Walk / Substitution

Replace the 7-methyl group with a Chlorine or Trifluoromethyl group.

-

Mechanism: Halogens block oxidation completely at that position.

-

Risk: May alter solubility and binding affinity significantly.[1]

Cyclization

Convert the 7-methyl into a Cyclopropyl group.

-

Mechanism: Cyclopropyl rings are often more metabolically stable than methyl/ethyl chains due to different hybridization and steric bulk, though they can still be oxidized.

Logic Flow for Optimization

Caption: Decision tree for medicinal chemistry optimization based on MetID results.

References

-

PubChem. (2025).[2] 7-(Trifluoromethyl)quinoline Compound Summary. National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and LogP of 7-Methyl-2-(trifluoromethyl)quinoline

Abstract

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the molecule's physicochemical properties.[1][2] Among these, lipophilicity stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[][4] It governs a molecule's ability to traverse biological membranes, influences its distribution throughout the body, impacts its metabolic fate, and can even dictate its affinity for its therapeutic target.[1][]

Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in its logarithmic form, LogP.[1] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (commonly physiological pH 7.4) is a more relevant descriptor.[5]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (CF3) group, as seen in 7-Methyl-2-(trifluoromethyl)quinoline, is a common strategy to modulate a compound's properties. The CF3 group is a strong electron-withdrawing group that can significantly increase a molecule's metabolic stability and binding affinity.[6] It also increases lipophilicity, which can enhance membrane permeability but may also lead to issues such as decreased solubility and increased off-target toxicity if not carefully balanced.[6] Therefore, a precise understanding and quantification of the lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline are essential for any drug development program involving this scaffold.

Estimating the Lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline: A Comparative Analysis

While an experimentally determined LogP value for 7-Methyl-2-(trifluoromethyl)quinoline is not publicly documented, we can derive a reliable estimate by examining computationally predicted values and the experimental data of structurally related compounds.

Computational Predictions

A variety of computational methods exist for predicting LogP values, ranging from fragment-based approaches to those utilizing whole-molecule properties and quantum chemical calculations.[7] These in silico tools are invaluable in the early stages of drug discovery for triaging compounds.[8]

For quinoline derivatives, several computational models can provide LogP estimations. For instance, the XLogP3 algorithm, a widely used atom-additive method, can be a good starting point. While a value for the exact target molecule is not available in PubChem, we can look at related structures:

| Compound | Structure | Predicted LogP (XLogP3) | Data Source |

| 7-(Trifluoromethyl)quinoline | 3.3 | PubChem CID: 459614[9] | |

| 7-Methylquinoline | 2.57 | PhytoBank (ALOGPS)[10] | |

| 2-(Trifluoromethyl)quinoline | Not Available | ||

| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 3.2 | PubChem CID: 2781139[11] |

The presence of the trifluoromethyl group is known to significantly increase lipophilicity (Hansch π value of +0.88).[6] Comparing 7-methylquinoline (LogP ~2.6) to 7-(trifluoromethyl)quinoline (predicted LogP 3.3) illustrates this effect. The addition of a methyl group at the 2-position to the 7-(trifluoromethyl)quinoline core is expected to further increase the LogP value. Therefore, a calculated LogP for 7-Methyl-2-(trifluoromethyl)quinoline would likely fall in the range of 3.5 to 4.0 .

Insights from Experimental Data of Analogs

Experimental studies on quinoline-1,4-quinone hybrids have shown that the lipophilicity is influenced by substituents on the quinoline ring.[12][13] For instance, the introduction of a methyl group generally increases lipophilicity.[13] This further supports the estimation that the LogP of 7-Methyl-2-(trifluoromethyl)quinoline will be higher than that of 7-(trifluoromethyl)quinoline.

Experimental Determination of LogP: Methodologies and Protocols

To obtain a definitive LogP value for 7-Methyl-2-(trifluoromethyl)quinoline, experimental determination is necessary. The two most common and accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the LogP is calculated from the ratio of these concentrations.

Experimental Protocol: Shake-Flask LogD7.4 Determination

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours, then allowing the phases to separate.

-

Pre-saturate the PBS buffer by shaking it with n-octanol for 24 hours, followed by phase separation.

-

-

Sample Preparation:

-

Prepare a stock solution of 7-Methyl-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

-

Partitioning:

-

In a suitable vessel, combine the pre-saturated n-octanol and pre-saturated PBS buffer in a defined volume ratio (e.g., 1:1). The choice of ratio can be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.[16]

-

Add a small aliquot of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.[17]

-

-

Phase Separation:

-

Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Analyze the concentration of 7-Methyl-2-(trifluoromethyl)quinoline in each sample using a suitable analytical technique, such as LC-MS/UV.[17]

-

-

Calculation:

-

Calculate the LogD7.4 using the following equation: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for LogP/LogD determination using the shake-flask method.

RP-HPLC Method

The RP-HPLC method is an indirect but high-throughput alternative for estimating LogP values.[18][19]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a set of standard compounds with well-established LogP values. The retention time of the unknown compound is then used to interpolate its LogP from this curve.[20]

Experimental Protocol: RP-HPLC LogP Determination

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector.

-

Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The analysis is typically performed isocratically.

-

-

Calibration:

-

Select a series of 5-7 standard compounds with known LogP values that bracket the expected LogP of 7-Methyl-2-(trifluoromethyl)quinoline.

-

Inject each standard compound and record its retention time (tR).

-

Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

-

Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve 7-Methyl-2-(trifluoromethyl)quinoline in the mobile phase.

-

Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

-

Calculate the log(k) for the test compound.

-

-

LogP Determination:

-

Use the linear regression equation from the calibration curve to calculate the LogP of 7-Methyl-2-(trifluoromethyl)quinoline from its log(k) value.

-

Diagram of the RP-HPLC Method Logic

Caption: Logical flow for LogP determination via the RP-HPLC method.

Conclusion and Future Directions

The lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline is a critical parameter that will profoundly influence its potential as a drug candidate. Based on computational estimations and data from analogous structures, a LogP value in the range of 3.5 to 4.0 is anticipated. However, for definitive characterization, experimental determination using either the gold-standard shake-flask method or a high-throughput RP-HPLC approach is strongly recommended. The detailed protocols provided in this guide offer a robust framework for obtaining reliable and reproducible LogP/LogD values. This empirical data will be invaluable for building structure-activity relationships (SAR) and for guiding the multiparameter optimization necessary to advance compounds based on this promising scaffold through the drug discovery pipeline.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

-

Shultz, M. D. (2019). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 62(4), 1701–1714. [Link]

-

Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

- Kenseth, J. R., et al. (2001). High throughput HPLC method for determining Log P values.

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

-

Raal, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1493-1506. [Link]

-

Deka, R. C., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Molecules, 28(2), 762. [Link]

-

Ulrich, N., et al. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

-

Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. [Link]

-

Unknown Author. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Liang, C., & Lian, H. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 347-354. [Link]

-

He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1779-1792. [Link]

-

Kaczor, A. A., et al. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. [Link]

-

Unknown Author. (n.d.). LogP / LogD shake-flask method. Protocols.io. [Link]

- Valko, K. (2002). Determination of logP coefficients via a RP-HPLC column.

-

PubChem. (n.d.). 7-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

-

Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Open Chemistry, 7(3), 494-502. [Link]

-

Domainex. (n.d.). Shake Flask LogD. [Link]

-

Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4949. [Link]

-

PubChem. (n.d.). 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

PhytoBank. (2015, April 24). Showing 7-methyl quinoline (PHY0119488). [Link]

-

Unknown Author. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

da Silva, A. C. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Yurdakul, Ş., & Kurt, M. (2021). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Institute of Science and Technology, 11(4), 2733-2748. [Link]

-

Berger, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3217. [Link]

-

Yoshimura, Y., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry, 26(15), 4495-4505. [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-methyl-2-(trifluoromethyl)quinoline. [Link]

-

Tsinari, Z., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET and DMPK, 9(4), 265-286. [Link]

-

Kaczor, A. A., et al. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]

-

El-Sayed, W. M., & Al-Ghorbani, M. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3565-S3573. [Link]

-

Al-Mokidem, A. S., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 17(1), 121. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 9. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PhytoBank: Showing 7-methyl quinoline (PHY0119488) [phytobank.ca]

- 11. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | C10H10F3N | CID 2781139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shake Flask LogD | Domainex [domainex.co.uk]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Modeling of Fluorinated Quinoline Analogs: A Strategy for Accelerating Rational Drug Design

An In-Depth Technical Guide:

As a Senior Application Scientist, this guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven perspective on applying pharmacophore modeling to the discovery and optimization of fluorinated quinoline analogs. We will move beyond a simple recitation of steps to explore the underlying rationale, the critical decision-making points, and the self-validating systems that ensure the scientific integrity of the resulting models.

The Strategic Imperative: Why Fluorinated Quinolines?

The convergence of fluorine chemistry and the quinoline scaffold represents a powerful synergy in modern medicinal chemistry. Understanding the distinct advantages of each component is fundamental to appreciating their combined potential in drug design.

The Quinoline Nucleus: A Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2][3] Its rigid bicyclic structure provides a stable framework, while multiple substitution points allow for precise tuning of steric and electronic properties.[4] This adaptability has led to the development of quinoline-based drugs across numerous therapeutic areas, including oncology (e.g., kinase and topoisomerase inhibitors), infectious diseases (antimalarials, antibacterials), and neurodegenerative disorders.[2][4][5]

The Role of Fluorine: A Tool for Fine-Tuning Molecular Properties

The strategic incorporation of fluorine into a drug candidate is a tactic used to enhance key pharmacokinetic and pharmacodynamic properties.[6][7] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its utility.[8] Its small size and extreme electronegativity can profoundly influence a molecule's behavior by:

-

Improving Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[8]

-

Modulating Lipophilicity: Strategic fluorination can enhance membrane permeability and cell penetration.[9][10]

-

Altering pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby nitrogen atoms, which can improve bioavailability.[6]

-

Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions within a protein binding pocket, increasing target affinity and selectivity.[6][8][9]

By combining these two elements, fluorinated quinolines offer a rich chemical space for developing potent, selective, and metabolically robust drug candidates. Pharmacophore modeling provides the computational framework to navigate this space efficiently.

The Core Methodology: Pharmacophore Modeling Workflow

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[11][12] The modeling process is not merely algorithmic; it is an iterative cycle of hypothesis generation, testing, and refinement.[13]

The overall workflow can be visualized as follows:

Step-by-Step Protocol: Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown but a set of active ligands is available.[12] The core principle is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[14]

Protocol:

-

Training Set Preparation:

-

Causality: The quality of the model is entirely dependent on the quality of the input data.

-

Action: Curate a set of at least 5-10 structurally diverse ligands with high affinity for the target. Include compounds with a range of activities (high, moderate, low) to inform the model.

-

Self-Validation: Ensure activity data (e.g., IC₅₀, Kᵢ) is from consistent assays. Inconsistent data will build a flawed, non-predictive model.

-

-

Conformational Analysis:

-

Causality: Ligands are flexible. The model must be based on the "bioactive conformation"—the shape the ligand adopts when binding to the target.[13]

-

Action: For each molecule in the training set, generate a diverse ensemble of low-energy conformers using methods like systematic search or molecular dynamics.[13] This explores the possible shapes the molecule can adopt.

-

-

Molecular Alignment and Feature Identification:

-

Causality: To identify common features, the molecules must be superimposed in 3D space.

-

Action: Use alignment algorithms to superimpose the conformer sets, identifying common chemical features. Standard pharmacophoric features include:

-

-

Hypothesis Generation and Scoring:

-

Causality: Multiple potential pharmacophore models (hypotheses) can often be generated from the same dataset.

-

Action: The software generates multiple hypotheses, each a unique combination of features and their spatial relationships. These models are then scored based on how well they map to the most active compounds while ignoring inactive ones.[16]

-

Step-by-Step Protocol: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-quality 3D structure of the target (e.g., from X-ray crystallography) is available.[13] The model is derived from the key interactions observed between the target and a bound ligand, or from the properties of the binding pocket itself.[14]

Protocol:

-

Target Structure Preparation:

-

Causality: Raw structural files (e.g., PDB files) are incomplete. They often lack hydrogen atoms and may contain experimental artifacts.

-